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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835 Get Quote

A Technical Guide to 2-(4-nitrophenyl)benzoic
Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)benzoic acid, a

biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and

materials science. The document details its chemical identifiers, physicochemical properties,

and key synthetic and derivatization methodologies. Particular focus is given to established

synthetic routes such as the Ullmann condensation and Suzuki-Miyaura coupling, as well as

the synthetically crucial reduction of its nitro group. This guide is intended to be a valuable

resource for professionals engaged in chemical research and drug development.

Chemical Identifiers and Properties
2-(4-nitrophenyl)benzoic acid is a bifunctional molecule featuring a biphenyl scaffold, which is

recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with

multiple biological targets.[1] The presence of both a carboxylic acid and a nitro group allows

for a wide array of chemical modifications.

Table 1: Identifiers for 2-(4-nitrophenyl)benzoic acid
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Identifier Value

CAS Number 18211-41-1[1]

Molecular Formula C₁₃H₉NO₄[1]

Molecular Weight 243.21 g/mol [1]

IUPAC Name 2-(4-nitrophenyl)benzoic acid

Synonyms
4'-Nitro[1,1'-biphenyl]-2-carboxylic acid, 2-

carboxy-4'-nitro biphenyl

InChI Key IVKKQTQLZURECG-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of 2-(4-nitrophenyl)benzoic acid and Related

Compounds

Property
Value for 2-(4-
nitrophenyl)benzoi
c acid

Value for 2-
Nitrobenzoic acid
(CAS 552-16-9)

Value for 4-
Nitrobenzoic acid
(CAS 62-23-7)

Melting Point Data not available 146-148 °C 237-240 °C

Boiling Point Data not available Data not available Sublimes

Acidity (pKa)
Predicted data not

available
Data not available 3.41 (in water)

Solubility Data not available Data not available
<0.1 g/100 mL in

water at 26 °C

Note: Experimental physicochemical data for 2-(4-nitrophenyl)benzoic acid is not readily

available in the public domain. Data for isomeric nitrobenzoic acids are provided for reference.

Experimental Protocols
The synthesis of 2-(4-nitrophenyl)benzoic acid can be approached through several

established cross-coupling methodologies. Below are generalized protocols for the Ullmann
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condensation and Suzuki-Miyaura coupling, which are common methods for forming the biaryl

C-C bond central to this molecule's structure.

Synthesis via Ullmann Condensation
The Ullmann reaction is a classical method for creating biaryl compounds through the copper-

catalyzed coupling of aryl halides.[1]

Reaction Principle: A 2-halobenzoic acid derivative is coupled with a nitro-substituted aryl

halide in the presence of a copper catalyst at elevated temperatures.

Starting Materials:

2-Bromobenzoic acid or 2-Iodobenzoic acid

1-Bromo-4-nitrobenzene or 1-Iodo-4-nitrobenzene

Copper powder or a copper(I) salt (e.g., CuI)

A high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene)

A base (e.g., K₂CO₃ or KOH)

Generalized Procedure:

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the 2-

halobenzoic acid, the nitro-substituted aryl halide, and the base.

Add the copper catalyst to the mixture.

Add the solvent and heat the mixture to a high temperature (typically >180 °C) with

vigorous stirring for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into acidified water to precipitate

the crude product.
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Filter the precipitate, wash with water, and purify by recrystallization from a suitable

solvent system (e.g., ethanol/water).

Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction

between an organoboron compound and an organohalide.

Reaction Principle: This method would involve the coupling of a boronic acid derivative of

either the benzoic acid or the nitrobenzene moiety with a halide of the other.

Starting Materials:

(2-Carboxyphenyl)boronic acid and 1-bromo-4-nitrobenzene OR 2-Bromobenzoic acid and

(4-nitrophenyl)boronic acid

A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

A solvent system (e.g., toluene/water, dioxane/water, or DMF)

Generalized Procedure:

In a reaction flask, dissolve the boronic acid derivative and the aryl halide in the chosen

solvent system.

Add the base to the mixture.

Purge the mixture with an inert gas (e.g., argon or nitrogen).

Add the palladium catalyst and ligand (if separate).

Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere for several

hours, monitoring by TLC.

After completion, cool the mixture and perform an aqueous workup. Extract the aqueous

phase with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄), and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group
A common and synthetically useful transformation of 2-(4-nitrophenyl)benzoic acid is the

reduction of the nitro group to an amino group, yielding 2-(4-aminophenyl)benzoic acid.[1]

Reaction Principle: The nitro group is reduced to a primary amine using a suitable reducing

agent.

Reagents:

2-(4-nitrophenyl)benzoic acid

Reducing agent:

Catalytic hydrogenation: H₂ gas with Pd/C catalyst[1]

Chemical reduction: SnCl₂ in the presence of a strong acid (e.g., HCl), or Fe powder in

an acidic medium (e.g., acetic acid).[1]

Solvent (e.g., ethanol, methanol, or ethyl acetate for catalytic hydrogenation; acidic

aqueous solution for chemical reduction)

Generalized Procedure (Catalytic Hydrogenation):

Dissolve 2-(4-nitrophenyl)benzoic acid in a suitable solvent in a hydrogenation vessel.

Add a catalytic amount of palladium on carbon (Pd/C).

Pressurize the vessel with hydrogen gas.

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or

hydrogen uptake).

Filter the mixture through celite to remove the catalyst.
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Evaporate the solvent to obtain the crude 2-(4-aminophenyl)benzoic acid.

Purify by recrystallization if necessary.

Spectroscopic Data (Reference)
While specific spectroscopic data for 2-(4-nitrophenyl)benzoic acid is not readily available,

data for related compounds can provide an indication of expected spectral features.

¹H NMR: In the ¹H NMR spectrum of a related compound, 4-phenyl-2-nitrobenzoic acid,

distinct signals for the aromatic protons are observed in DMSO-d₆. For 2-(4-
nitrophenyl)benzoic acid, one would expect a complex multiplet pattern in the aromatic

region (typically δ 7.0-8.5 ppm).

¹³C NMR: The ¹³C NMR spectrum would show signals for the carboxyl carbon (around δ 165-

175 ppm) and multiple signals in the aromatic region (δ 120-150 ppm).

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands

for the carboxylic acid and nitro functional groups. A broad O-H stretching band would be

expected around 2500-3300 cm⁻¹, a C=O stretching band around 1700 cm⁻¹, and

asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and

1340 cm⁻¹, respectively.

Mandatory Visualizations
// Nodes for Reactants r1 [label="2-Bromobenzoic Acid", fillcolor="#F1F3F4",

fontcolor="#202124"]; r2 [label="(4-nitrophenyl)boronic acid", fillcolor="#F1F3F4",

fontcolor="#202124"];

// Node for the central process process [label="Suzuki-Miyaura\nCoupling", shape=ellipse,

style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for the Product p1 [label="2-(4-nitrophenyl)benzoic acid", fillcolor="#F1F3F4",

fontcolor="#202124"];

// Nodes for Catalysts and Reagents cat [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse,

style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base\n(e.g., K₂CO₃)",
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shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent

[label="Solvent\n(e.g., Toluene/H₂O)", shape=ellipse, style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges r1 -> process; r2 -> process; cat -> process; base -> process; solvent -> process;

process -> p1; } .dot Caption: Proposed Suzuki-Miyaura synthesis of 2-(4-nitrophenyl)benzoic
acid.

// Nodes start [label="2-(4-nitrophenyl)benzoic acid", fillcolor="#F1F3F4",

fontcolor="#202124"]; process [label="Reduction", shape=ellipse, style=filled,

fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-(4-aminophenyl)benzoic acid",

fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="H₂ / Pd/C", shape=ellipse,

style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="SnCl₂ / HCl",

shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent3 [label="Fe /

Acetic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent_label [label="Reducing Agent", shape=plaintext, fontcolor="#5F6368"];

// Edges start -> process; process -> product; reagent1 -> process; reagent2 -> process;

reagent3 -> process;

// Invisible edges for alignment {rank=same; reagent1; reagent2; reagent3; reagent_label}

reagent_label -> reagent1 [style=invis]; reagent_label -> reagent2 [style=invis]; reagent_label -

> reagent3 [style=invis]; } .dot Caption: Workflow for the reduction of 2-(4-nitrophenyl)benzoic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b095835#2-4-nitrophenyl-benzoic-acid-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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